1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol
Description
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol (hereafter referred to as the target compound) is a carbazole-based aminopropyl alcohol derivative. Its structure features a 3,6-dibromo-substituted carbazole core linked to a propan-2-ol chain with a meta-methylphenylamino substituent. This compound emerged from medicinal chemistry efforts to develop neurogenic agents, particularly as part of the P7C3 family, which enhances neuronal survival and differentiation .
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O/c1-14-3-2-4-17(9-14)25-12-18(27)13-26-21-7-5-15(23)10-19(21)20-11-16(24)6-8-22(20)26/h2-11,18,25,27H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEAMHUORDACEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms to the carbazole core.
Amination: Attachment of the amino group to the propanol side chain.
Coupling Reaction: Combining the brominated carbazole with the aminopropanol derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the bromine atoms to hydrogen.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium azide or thiolates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups to the carbazole core.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Neurogenesis
Compound 2 (N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide)
- Key Differences: Replaces the meta-methylphenylamino group with a sulfonamide-linked 3-methoxyphenyl and toluenesulfonyl moiety.
- Activity : Inhibits NSC proliferation in the presence of EGF/FGF2 but enhances survival in their absence .
- Mechanistic Divergence : Acts via dual modulation of survival and proliferation pathways, unlike the target compound’s focus on differentiation .
Compound 3 (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((3,4-dimethoxyphenyl)amino)propan-2-ol)
- Key Differences: Substitutes the meta-methylphenyl group with a 3,4-dimethoxyphenylamino group.
- Activity : Similar neurogenic potency but with altered pharmacokinetics due to increased hydrophilicity from methoxy groups .
P7C3 (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol)
- Key Differences: Lacks the methyl group on the phenylamino substituent.
- Activity : Broad neuroprotective effects via NAMPT activation, rescuing NAD<sup>+</sup> levels and improving cognitive function in aging models .
- Therapeutic Scope : Used in Parkinson’s disease, traumatic brain injury, and diabetic cardioprotection .
Halogen-Substituted Analogues
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol
- Key Differences : Replaces bromine with chlorine and incorporates a pyrrolidinyl group.
- Activity : Exhibits antiplasmodial and antischistosomal activity (IC50 = 4.27 µM for α-glucosidase inhibition), highlighting the role of halogen electronegativity in target selectivity .
Wiskostatin (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol)
Positional Isomers and Substitution Effects
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
- Key Differences : Methyl group on the phenyl ring is ortho instead of meta.
- Activity : Reduced neurogenic efficacy compared to the target compound, emphasizing the importance of substituent positioning in receptor binding .
1-(3,6-Diiodo-9H-carbazol-9-yl)-3-[(naphthalen-1-yl)amino]propan-2-ol
Comparative Activity Data Table
Mechanistic and Therapeutic Insights
- Neurogenic vs. Cytoskeletal Targets: The target compound and P7C3 derivatives primarily modulate neurogenesis via NAMPT or differentiation pathways, whereas halogen and amino group substitutions (e.g., wiskostatin) shift activity toward cytoskeletal proteins like dynamin .
- Halogen Effects : Bromine enhances lipophilicity and target binding compared to chlorine or iodine, critical for blood-brain barrier penetration in neuroactive compounds .
- Substituent Flexibility : The meta-methylphenyl group in the target compound balances steric bulk and electronic effects, optimizing NSC differentiation without off-target effects observed in sulfonamide or dimethoxy analogues .
Biological Activity
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol is a synthetic compound derived from carbazole, a well-known heterocyclic aromatic compound. The unique structural modifications, particularly the presence of dibromo and methylphenyl groups, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Key Features:
- Dibromo Substituents: Enhance the electronic properties and potentially increase biological activity.
- Carbazole Framework: Known for its pharmacological significance in various therapeutic areas.
Anticancer Properties
Several studies have indicated that carbazole derivatives exhibit anticancer activity. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study on related carbazole derivatives demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, suggesting that 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol may have similar effects.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of carbazole derivatives. The compound's ability to disrupt bacterial cell membranes could be a key factor in its efficacy against various pathogens.
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol | Staphylococcus aureus | 25 µg/mL |
| 1-(4-bromophenyl)-9H-carbazole | Escherichia coli | 30 µg/mL |
| 3,6-Dibromo-9H-carbazole | Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol is believed to involve several mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cellular metabolism or proliferation.
- Induction of Apoptosis: Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity: Antimicrobial activity may stem from the compound's ability to compromise bacterial cell membranes.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of carbazole derivatives. A study published in PubChem outlined various synthetic routes that yield high-purity products suitable for biological testing.
In Vivo Studies
In vivo studies using animal models have shown promising results for compounds structurally similar to 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol. These studies often focus on tumor inhibition rates and overall survival metrics.
Q & A
Q. What is the primary mechanism by which this compound promotes neurogenesis in neural stem cells (NSCs)?
The compound enhances neurogenesis by inducing final cell division during NSC differentiation , as demonstrated by BrdU pulsing assays showing increased BrdU-positive neurons. This effect is observed in the absence of epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2), suggesting it acts independently of growth factor signaling. Notably, it does not induce astrocytogenesis, highlighting specificity for neuronal lineage commitment .
Q. How does the compound interact with the NAMPT-NAD pathway to exert neuroprotective effects?
The compound activates nicotinamide phosphoribosyltransferase (NAMPT) , enhancing NAD+ salvage pathways. This increases NAD+ levels, rescues NADH/NAD+ ratios, and activates downstream effectors like sirtuin 1 (SIRT1), which promotes neuronal survival and mitochondrial integrity. Computational docking studies suggest it stabilizes NAMPT dimerization, facilitating enzymatic activity .
Q. Which biochemical assays are used to assess the compound’s impact on α-glucosidase activity?
α-Glucosidase inhibition is evaluated via enzyme activity assays measuring IC50 values. For example, triazine-substituted derivatives (e.g., compound 7k) showed potent inhibition (IC50 = 4.27 ± 0.07 μM) using spectrophotometric methods to monitor glucose release from substrates like p-nitrophenyl-α-D-glucopyranoside .
Advanced Research Questions
Q. Are there contradictory findings regarding the compound’s effects on NSC proliferation under different growth conditions?
Yes. In the absence of EGF/FGF2 , the compound increases NSC survival and neuronal differentiation. However, in the presence of growth factors , it inhibits proliferation, likely by competing with mitogenic signaling pathways. This dual behavior underscores context-dependent mechanisms and necessitates careful experimental design when modeling neurogenesis .
Q. How does structural modification of the carbazole scaffold influence α-glucosidase inhibitory activity?
Substitutions on the carbazole core significantly modulate activity:
- Triazine moieties (e.g., 1-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)- groups) enhance α-glucosidase inhibition by forming hydrogen bonds with catalytic residues.
- Bromine atoms at positions 3 and 6 increase steric bulk and electron-withdrawing effects, improving binding affinity.
- Hydrophobic substituents (e.g., 3-methylphenylamino) optimize interactions with the enzyme’s active site .
Q. What experimental approaches validate the cardioprotective effects of the compound in diabetic models?
In db/db (leptin receptor-deficient) mice, cardioprotection is assessed through:
- Functional metrics : ECG and echocardiography showing improved ejection fraction and reduced arrhythmias.
- Biochemical assays : Measurement of NADH/NAD+ ratios, Nampt activity, and SIRT1 expression.
- Ischemia-reperfusion models : Reduced infarct size and troponin I/LDH release confirm myocardial protection .
Methodological Considerations
- In vitro neurogenesis : Use NSCs derived from embryonic rat cortex, culture in growth factor-free media, and quantify TuJ1+ neurons via immunofluorescence .
- Molecular docking : Employ software like AutoDock Vina to predict binding interactions with NAMPT or α-glucosidase, validated by mutational studies .
- Enzyme kinetics : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition mechanisms .
Data Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
